Agrostophyllidin

α-Glucosidase inhibition Phenanthrene SAR Antidiabetic compound screening

Agrostophyllidin (CAS 178439-50-4; molecular formula C₁₇H₁₆O₄) is a naturally occurring stilbenoid and dihydrophenanthropyran derivative initially isolated from the Indian Orchidaceae Agrostophyllum khasiyanum. Its structure was established as 7-hydroxy-2,6-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran through comprehensive spectroscopic and chemical evidence.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B12107988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrostophyllidin
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2
InChIInChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3
InChIKeyRWCTZGNIHHTMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agrostophyllidin Procurement: Baseline Overview of a Unique Dihydrophenanthropyran from Orchidaceae


Agrostophyllidin (CAS 178439-50-4; molecular formula C₁₇H₁₆O₄) is a naturally occurring stilbenoid and dihydrophenanthropyran derivative initially isolated from the Indian Orchidaceae Agrostophyllum khasiyanum [1]. Its structure was established as 7-hydroxy-2,6-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran through comprehensive spectroscopic and chemical evidence [1]. The compound is more precisely classified as a phenanthrene derivative, belonging to a polycyclic aromatic compound class characterized by a tricyclic aromatic system with three non-linearly fused benzene rings . Multiple commercial vendors now offer this compound at purity levels typically ≥98% for research applications [2].

Why Generic Substitution of Agrostophyllidin Fails: Critical Differences in α-Glucosidase Inhibitory Activity


Agrostophyllidin cannot be substituted with structurally related phenanthrene derivatives or other Orchidaceae stilbenoids, particularly for research focused on α-glucosidase inhibition. Within a single well-controlled study evaluating 15 phenolic compounds from Gastrochilus bellinus, Agrostophyllidin exhibited no detectable α-glucosidase inhibitory activity (designated as NA in quantitative assays), while structurally proximate analogs such as agrostophyllone and coniferyl aldehyde demonstrated measurable, reproducible inhibitory activity with IC₅₀ values of 280.98 μM and 380.92 μM, respectively [1]. This striking functional divergence among compounds sharing similar phenanthrene backbones underscores that in-class substitution without empirical validation is scientifically unjustified and may yield fundamentally different experimental outcomes. Procurement decisions for specific mechanistic investigations—whether for enzyme inhibition assays, structure-activity relationship (SAR) studies, or control compound applications—must be guided by compound-specific activity profiles rather than structural or phylogenetic proximity alone [1].

Agrostophyllidin Quantitative Evidence Guide: Direct Comparative Activity Data for Informed Selection


Agrostophyllidin vs. Agrostophyllone: Direct Comparative α-Glucosidase Inhibition

In a direct head-to-head evaluation of 15 phenolic compounds isolated from Gastrochilus bellinus, Agrostophyllidin exhibited no measurable α-glucosidase inhibitory activity (IC₅₀ reported as NA, indicating no inhibition at the tested concentrations), whereas agrostophyllone (compound 9)—a structurally related stilbenoid from the same study—showed clear inhibitory activity with an IC₅₀ of 280.98 ± 15.9 μM [1]. This functional divergence is notable given that both compounds were isolated from the same botanical source and possess comparable phenanthrene-derived frameworks [1].

α-Glucosidase inhibition Phenanthrene SAR Antidiabetic compound screening

Agrostophyllidin vs. Coniferyl Aldehyde: Comparative α-Glucosidase Inhibition Data

Within the same G. bellinus phenolic compound panel, Agrostophyllidin was directly compared to coniferyl aldehyde (compound 7) for α-glucosidase inhibitory activity. Coniferyl aldehyde exhibited an IC₅₀ of 380.92 ± 9.3 μM, whereas Agrostophyllidin demonstrated no measurable inhibition (NA) [1]. Coniferyl aldehyde was among seven compounds in the panel reported to show higher activity than the clinical reference drug acarbose (IC₅₀ 447.36 μM) [1].

α-Glucosidase inhibition Phenolic compound screening Natural product bioactivity

Agrostophyllidin vs. Gastrobellinol C: Negative Control for High-Potency α-Glucosidase Inhibitors

Agrostophyllidin's complete lack of α-glucosidase inhibitory activity (NA) contrasts sharply with gastrobellinol C (compound 3), the most potent inhibitor identified in the G. bellinus study, which exhibited an IC₅₀ of 45.92 ± 2.8 μM—approximately 9.7-fold more potent than acarbose (IC₅₀ 447.36 μM) [1]. Kinetic analysis confirmed gastrobellinol C acts as a competitive inhibitor of α-glucosidase with a Ki value of 87.3 μM [1].

α-Glucosidase inhibition High-potency natural inhibitors Negative control selection

Agrostophyllidin as Reference Standard: Documented Isolation and Yield from Natural Source

In the 2021 phytochemical investigation of Gastrochilus bellinus, Agrostophyllidin was isolated with a yield of 4.1 mg from 3.6 kg of air-dried whole plant material, representing approximately 1.14 mg/kg (0.000114% w/w) yield from dried biomass [1]. For context, other compounds isolated from the same fractionation process included agrostophyllin (27.2 mg), coniferyl aldehyde (5.3 mg), and agrostophyllone (7 mg) [1]. This isolation data confirms the compound's presence as a minor but detectable constituent and establishes a documented reference for analytical method development and natural product library construction.

Natural product isolation Phytochemical reference Analytical standard

Structural Classification Distinction: Dihydrophenanthropyran vs. Phenanthropyran Backbone

Agrostophyllidin possesses a 9,10-dihydrophenanthropyran skeleton, distinguishing it from related Orchidaceae phenanthrene derivatives that contain fully aromatic phenanthropyran backbones. The original structural elucidation by Majumder et al. (1996) established Agrostophyllidin as 7-hydroxy-2,6-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran [1]. This dihydro modification—the saturation of the C-9 and C-10 positions—differentiates Agrostophyllidin from its congener agrostophyllin, which was identified in the same plant source as 7-hydroxy-2,6-dimethoxy-5H-phenanthro[4,5-bcd]pyran (i.e., lacking the 9,10-dihydro saturation) [1].

Chemotaxonomy Natural product classification Phenanthrene derivative

Agrostophyllidin Research and Industrial Application Scenarios: Evidence-Based Use Cases


Negative Control in α-Glucosidase Inhibitor Screening Assays

Given its documented absence of α-glucosidase inhibitory activity (NA at tested concentrations) in direct comparative assays with active phenanthrene derivatives [1], Agrostophyllidin is optimally employed as a structurally matched negative control in α-glucosidase enzyme inhibition studies. When screening novel natural products or synthetic derivatives for antidiabetic potential, inclusion of Agrostophyllidin alongside active comparators such as agrostophyllone (IC₅₀ 280.98 μM) or coniferyl aldehyde (IC₅₀ 380.92 μM) provides a validated inactive baseline [1]. This application is particularly valuable when investigating structure-activity relationships among dihydrophenanthrene and phenanthrene derivatives, where the presence of 9,10-dihydro saturation may correlate with loss of inhibitory function [1].

Reference Standard for Orchidaceae Metabolomic Profiling

Agrostophyllidin has been isolated and characterized from two distinct orchid sources: Agrostophyllum khasiyanum [2] and Gastrochilus bellinus [1]. With a documented isolation yield of 4.1 mg from 3.6 kg dried G. bellinus biomass [1] and a confirmed molecular identity (C₁₇H₁₆O₄, MW 284.31, CAS 178439-50-4), Agrostophyllidin serves as a validated analytical reference standard for LC-MS/MS and HPLC-UV-based metabolomic fingerprinting of Orchidaceae species. Commercial availability at ≥98% purity [3] supports its use in retention time calibration, mass spectral library construction, and chemotaxonomic investigations of the genus Agrostophyllum and related orchid taxa.

Structure-Activity Relationship (SAR) Studies of Phenanthrene Derivatives

For SAR investigations examining the molecular determinants of α-glucosidase inhibition among phenanthrene-based natural products, Agrostophyllidin provides a critical data point representing an inactive dihydrophenanthropyran scaffold [1]. Direct comparison with active compounds from the same study—gastrobellinol C (IC₅₀ 45.92 μM; Ki 87.3 μM), agrostophyllone (IC₅₀ 280.98 μM), and coniferyl aldehyde (IC₅₀ 380.92 μM)—enables researchers to isolate the contribution of specific structural features, including the 9,10-dihydro saturation state, pyran ring presence, and p-hydroxy benzyl substitution patterns [1]. This SAR application is directly supported by the authors' observation that 'structures without a p-hydroxy benzyl group or a pyran ring exhibited little or no activity' [1], positioning Agrostophyllidin as an essential comparator for dissecting these structure-function relationships.

Authentic Compound for Natural Product Library Construction

Agrostophyllidin (CAS 178439-50-4, C₁₇H₁₆O₄, MW 284.31) is a validated member of the dihydrophenanthropyran class, a relatively rare structural subtype among Orchidaceae secondary metabolites [1][2]. Procurement of this compound for natural product screening libraries supports diversity-oriented approaches to bioactive molecule discovery, particularly for programs focused on rare phenanthrene chemotypes. The compound's commercial availability from multiple vendors with documented purity specifications [3] facilitates inclusion in high-throughput screening decks, while its established lack of α-glucosidase inhibitory activity [1] enables its use as a specificity control when screening against this and related carbohydrate-processing enzyme targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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